Chiauranib
描述
Chiauranib is a novel orally active multi-target inhibitor . It simultaneously inhibits the angiogenesis-related kinases (VEGFR2, VEGFR1, VEGFR3, PDGFRα, and c-Kit), mitosis-related kinase Aurora B, and chronic inflammation-related kinase CSF-1R . It has been used in trials studying the treatment of solid tumors .
科学研究应用
Chiauranib对晚期实体瘤和淋巴瘤的治疗:一项I期研究显示Chiauranib在治疗难治性晚期实体瘤和淋巴瘤患者中具有潜力。该研究显示其具有可接受的安全性、有利的药代动力学特性和潜在的抗肿瘤活性,导致了几项正在进行中的Ib/II期临床研究 (Sun et al., 2019)。
小细胞肺癌(SCLC)的单药治疗:一项探索性II期研究聚焦于Chiauranib作为SCLC的单药治疗,针对已接受两种或两种以上治疗方案的患者。结果显示患者具有显著的抗肿瘤活性和良好的耐受性,计划进行进一步的临床研究 (Shi et al., 2021)。
选择性抑制KRAS野生型结直肠癌:一项研究显示Chiauranib在抑制KRAS野生型结直肠癌细胞增殖和诱导凋亡方面的有效性,突显了其通过p53信号通路的机制 (Yin et al., 2020)。
转化滤泡性淋巴瘤(t-FL)的治疗:研究表明Chiauranib作为t-FL的治疗潜力。观察到其通过改变VEGFR2/ERK/STAT3信号通路来抑制肿瘤生长和迁移,并诱导凋亡 (Tang et al., 2022)。
抑制急性髓系白血病(AML)细胞生长:发现Chiauranib(CS2164)对AML具有有效性,通过抑制VEGFR2信号通路抑制细胞增殖并诱导凋亡。这表明其在AML治疗中的潜在作用 (Deng et al., 2019)。
作用机制
Chiauranib works by inhibiting several key pathways involved in tumorigenesis. It targets angiogenesis-related kinases (VEGFR2, VEGFR1, VEGFR3, PDGFRα, and c-Kit), the mitosis-related kinase Aurora B, and the chronic inflammation-related kinase CSF-1R . This multi-targeted approach allows Chiauranib to influence multiple key signal pathways in different types of tumor cells .
安全和危害
Chiauranib is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In a phase I dose-escalation study, the most common treatment-related adverse events included fatigue, proteinuria, hematuria, hypothyroidism, hypertriglyceridemia, and hypertension .
属性
IUPAC Name |
N-(2-aminophenyl)-6-(7-methoxyquinolin-4-yl)oxynaphthalene-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O3/c1-32-18-9-12-22-25(16-18)29-14-13-26(22)33-19-10-11-20-17(15-19)5-4-6-21(20)27(31)30-24-8-3-2-7-23(24)28/h2-16H,28H2,1H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKWREZNORONDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1)OC3=CC4=C(C=C3)C(=CC=C4)C(=O)NC5=CC=CC=C5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1256349-48-0 | |
Record name | Chiauranib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256349480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chiauranib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16124 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ibcasertib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F40IRN5981 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。